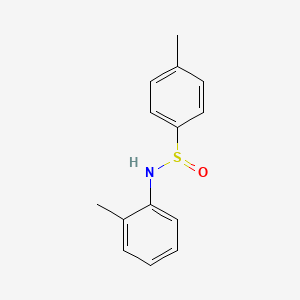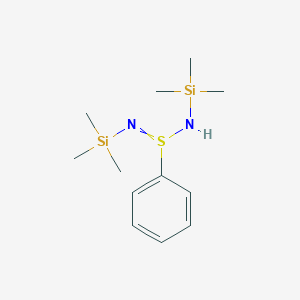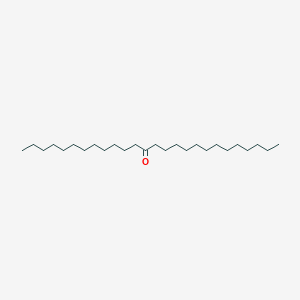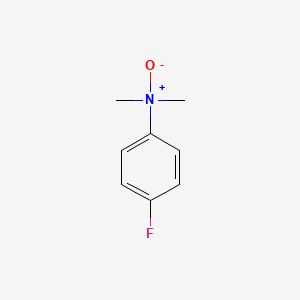
2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole: is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an imidazole ring substituted with diphenyl groups and a 3,3-diethoxypropylsulfanyl side chain. The structural complexity of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the diphenyl groups and the 3,3-diethoxypropylsulfanyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced techniques such as microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3,3-diethoxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the diphenyl groups and the 3,3-diethoxypropylsulfanyl side chain can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3,3-Diethoxy-1-propanol: This compound shares the 3,3-diethoxypropyl group but lacks the imidazole and diphenyl groups.
[(3,3-diethoxypropyl)sulfanyl]benzene: This compound has a similar sulfanyl group but differs in the aromatic substitution pattern.
Uniqueness: 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole is unique due to its combination of an imidazole ring, diphenyl groups, and a 3,3-diethoxypropylsulfanyl side chain. This structural complexity allows for diverse chemical reactivity and a wide range of applications in various fields.
Propiedades
Número CAS |
137684-81-2 |
|---|---|
Fórmula molecular |
C22H26N2O2S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C22H26N2O2S/c1-3-25-19(26-4-2)15-16-27-22-23-20(17-11-7-5-8-12-17)21(24-22)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3,(H,23,24) |
Clave InChI |
DPSOBGLGMJUMOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)


![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)

![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)






